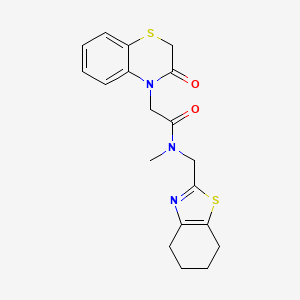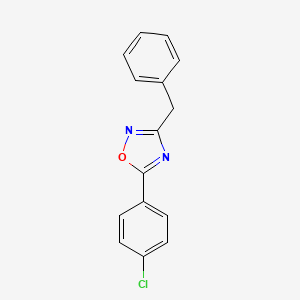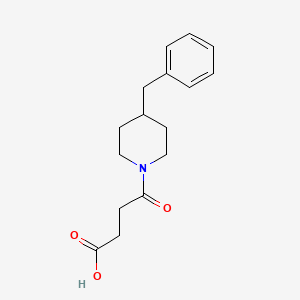![molecular formula C15H20N2O4S B5627550 ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate](/img/structure/B5627550.png)
ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate is an organic compound with the molecular formula C15H20N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and (E)-2-phenylvinylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent product quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can also interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate
Uniqueness
Ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate is unique due to the presence of the (E)-2-phenylvinylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug design and other applications.
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-2-21-15(18)16-9-11-17(12-10-16)22(19,20)13-8-14-6-4-3-5-7-14/h3-8,13H,2,9-12H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWBTFJHOLOBH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5627471.png)
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)



![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)



![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)
![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylsulfonylphenyl)cyclobutyl]methanone](/img/structure/B5627567.png)
![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)
![1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)
